N-FMOC Mitomycin C
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Overview
Description
N-FMOC Mitomycin C is a derivative of Mitomycin C, a potent antineoplastic antibiotic originally isolated from the bacterium Streptomyces caespitosus. The addition of the 9-fluorenylmethoxycarbonyl (FMOC) group to Mitomycin C enhances its stability and allows for targeted delivery in various therapeutic applications. Mitomycin C is known for its ability to cross-link DNA, thereby inhibiting DNA synthesis and leading to cell death, making it a valuable compound in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC Mitomycin C involves the protection of the amino group of Mitomycin C with the FMOC group. This is typically achieved through a reaction with FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-FMOC Mitomycin C undergoes several types of chemical reactions, including:
Oxidation: The FMOC group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The FMOC group can be reduced to its corresponding alcohol.
Substitution: The FMOC group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the FMOC group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol .
Scientific Research Applications
N-FMOC Mitomycin C has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of DNA cross-linking and repair mechanisms.
Medicine: Utilized in the development of targeted cancer therapies due to its ability to inhibit DNA synthesis and induce cell death.
Industry: Applied in the formulation of drug delivery systems, such as micelles and nanoparticles, to enhance the stability and bioavailability of therapeutic agents
Mechanism of Action
N-FMOC Mitomycin C exerts its effects primarily through the inhibition of DNA synthesis. The FMOC group enhances the stability and solubility of Mitomycin C, allowing for more efficient delivery to target cells. Once inside the cell, this compound is activated to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The molecular targets include guanine and cytosine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
N-FMOC Mitomycin C is unique compared to other similar compounds due to the presence of the FMOC group, which enhances its stability and allows for targeted delivery. Similar compounds include:
Mitomycin C: The parent compound, known for its potent antineoplastic activity.
FMOC-protected amino acids: Used in peptide synthesis, these compounds share the FMOC group but differ in their core structure and applications.
Other DNA cross-linking agents: Such as cisplatin and cyclophosphamide, which also inhibit DNA synthesis but through different mechanisms.
Properties
Molecular Formula |
C30H28N4O7 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |
InChI |
InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1 |
InChI Key |
SHPYTDAANNYACA-QDJHNDFYSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
Origin of Product |
United States |
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